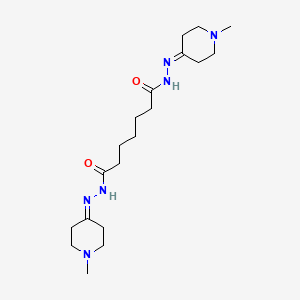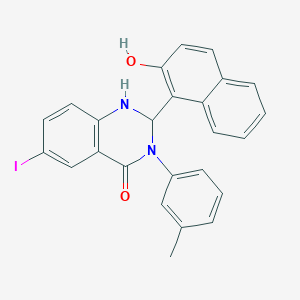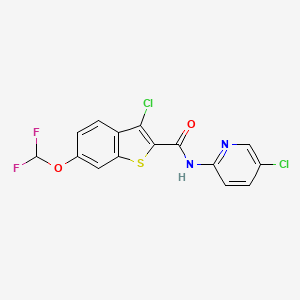![molecular formula C15H10Br2ClN3O3 B10956149 N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B10956149.png)
N-(4-chlorophenyl)-2-[(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)hydrazinyl]-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenyl group, a dibromo-hydroxyphenyl group, and a hydrazino-oxoacetamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process may include:
Formation of the hydrazone intermediate: This step involves the reaction of 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Acylation reaction: The hydrazone intermediate is then reacted with 4-chlorophenyl isocyanate in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the dibromo-hydroxyphenyl group.
N-(3,5-Dibromo-4-hydroxyphenyl)acetamide: Another analog with the dibromo-hydroxyphenyl group but lacking the chlorophenyl group.
Uniqueness
N-(4-CHLOROPHENYL)-2-{2-[(E)-1-(3,5-DIBROMO-4-HYDROXYPHENYL)METHYLIDENE]HYDRAZINO}-2-OXOACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H10Br2ClN3O3 |
|---|---|
Molecular Weight |
475.52 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N'-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]oxamide |
InChI |
InChI=1S/C15H10Br2ClN3O3/c16-11-5-8(6-12(17)13(11)22)7-19-21-15(24)14(23)20-10-3-1-9(18)2-4-10/h1-7,22H,(H,20,23)(H,21,24)/b19-7+ |
InChI Key |
KPTJGFJMFSDVRZ-FBCYGCLPSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)Br)O)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(Diethylcarbamoyl)-3-(methoxycarbonyl)-4-methylthiophen-2-yl]amino}-5-oxopentanoic acid](/img/structure/B10956068.png)
![(E)-1-(1-Adamantyl)-3-{[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-YL]amino}-2-propen-1-one](/img/structure/B10956073.png)


![(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl){4-[(2,4-dichlorophenoxy)methyl]phenyl}methanone](/img/structure/B10956098.png)
![propan-2-yl 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10956104.png)

![2-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N-(2,5-dichlorophenyl)-2-oxoacetamide](/img/structure/B10956109.png)
![4-phenyl-5-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10956112.png)
![5-{[(6-bromonaphthalen-2-yl)oxy]methyl}-4-(2-ethylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10956113.png)

![Ethyl 2-(butyl{[7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10956125.png)
![2,2'-[(3-Nitrophenyl)methanediyl]bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B10956129.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B10956130.png)
